1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H12O4 It is characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with a methoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate. The reaction proceeds through the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
1-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a phenyl group with specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1314766-17-0 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-10(13)8-3-2-4-9(7-8)12(5-6-12)11(14)15/h2-4,7H,5-6H2,1H3,(H,14,15) |
InChI Key |
XTCGDMPNMPGPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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